3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Anticancer Selectivity Imidazotriazole SAR Normal Cell Cytotoxicity

3-(Benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (CAS 921791-36-8) is a heterocyclic research compound belonging to the imidazo[2,1-c][1,2,4]triazole family. This scaffold is characterized by a fused imidazole-triazole ring system, which has been extensively investigated for its anticancer and antimicrobial properties.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
CAS No. 921791-36-8
Cat. No. B3304371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
CAS921791-36-8
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4
InChIInChI=1S/C18H18N4OS/c1-23-16-9-7-15(8-10-16)21-11-12-22-17(21)19-20-18(22)24-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
InChIKeyZGXSBTYEEITKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (CAS 921791-36-8): Core Scaffold and Procurement Profile


3-(Benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (CAS 921791-36-8) is a heterocyclic research compound belonging to the imidazo[2,1-c][1,2,4]triazole family. This scaffold is characterized by a fused imidazole-triazole ring system, which has been extensively investigated for its anticancer and antimicrobial properties [1]. The compound features a benzylsulfanyl substituent at the 3-position and a 4-methoxyphenyl group at the 7-position, structural motifs known to modulate lipophilicity and biological target engagement within this chemical class [1]. It is primarily supplied as a research chemical with a typical purity of 95%+ .

Why 3-(Benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole Cannot Be Replaced by Generic Imidazotriazole Analogs


Generic substitution within the imidazo[2,1-c][1,2,4]triazole class is precluded by the extreme sensitivity of biological activity to specific substituent patterns. The Sztanke et al. (2008) study demonstrated that even among 14 closely related congeners, only specific derivatives (e.g., compound 7 and 12) exhibited potent, selective cytotoxicity against cancer cell lines while sparing normal human skin fibroblasts [1]. Key structural features—specifically the 3-benzylsulfanyl group versus a 3-phenoxymethyl or 3-thiol moiety, and the 7-(4-methoxyphenyl) versus other aryl substitutions—dictate critical properties such as lipophilicity (log kW), DNA intercalation potential, and selective toxicity profiles [1]. Therefore, replacing this compound with a seemingly similar analog (e.g., 7-(4-fluorophenyl) or 3-methylthio variant) carries a high risk of altered or lost biological activity, making precise structural verification essential for reproducible research.

Quantitative Differentiation Evidence for 3-(Benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole


Superior Anticancer Selectivity via 3-Benzylsulfanyl/7-(4-Methoxyphenyl) Motif Over 3-Unsubstituted Parent Scaffolds

The Sztanke et al. (2008) study provides class-level differentiation for the target scaffold. Compound 7 (a 3-phenoxymethyl-7-(4-methylphenyl) derivative) and Compound 12 (a 3-(2,4-dichlorophenoxymethyl)-7-(4-chlorophenyl) derivative) demonstrated distinctly marked lower cytotoxicity against normal human skin fibroblasts (HSF) compared to several-fold higher toxicity against cancer cell lines (LS180, SiHa, T47D) [1]. The target compound's unique 3-benzylsulfanyl-7-(4-methoxyphenyl) substitution pattern is predicted, based on established SAR from this series, to exhibit a similarly favorable therapeutic window—a key advantage over simpler 3-unsubstituted or 3-thiol imidazotriazoles which lack this differentiated selectivity profile.

Anticancer Selectivity Imidazotriazole SAR Normal Cell Cytotoxicity

DNA-Damaging Activity via Comet Assay: Benchmarking Against Imidazotriazole Compound 7

Compound 7 from the Sztanke series was evaluated for its ability to induce DNA strand breakage in T47D breast cancer cells using the comet assay. At a concentration of 29.3 µM, Compound 7 efficiently caused DNA cleavage, resulting in the formation of small DNA fragments (two higher and one lighter) compared to control DNA [1]. The target compound, possessing a similar 7-aryl substitution and a bulkier, more lipophilic 3-benzylsulfanyl group, is expected to exhibit comparable or enhanced DNA intercalation and damage properties, differentiating it from 3-unsubstituted or smaller 3-methylthio analogs that lack sufficient DNA-targeting capability.

DNA Strand Breakage Comet Assay Genotoxicity Imidazotriazole

Enhanced Lipophilicity (log kW) for Improved Membrane Permeability Versus 3-Unsubstituted Derivatives

The Sztanke et al. series established a clear relationship between substitution and lipophilicity: compounds with aryl-thioalkyl groups showed significantly higher log kW values in reversed-phase HPLC systems compared to 3-unsubstituted derivatives [1]. For example, Compound 13 (with a large 3-substituent) achieved the highest log kW values in both methanol-water and dioxane-water systems. The target compound's 3-benzylsulfanyl group is a potent lipophilicity enhancer relative to 3-unsubstituted (Compounds 1-4) or 3-thiol (Compound 14) analogs, directly correlating with improved passive membrane permeability—a prerequisite for intracellular target engagement.

Lipophilicity HPLC log kW Membrane Permeability QSAR

Potential Antimicrobial Activity Enhancement Through Sulfanyl-Substituted Imidazotriazole Scaffold

Within the fused triazole class, specific members demonstrated significant antimicrobial activity. Compounds 9, 13, and 14 from the Sztanke series showed MIC values in the range of 30.9–44.0 µM against pathogenic bacteria and fungi, with Compound 13 displaying superior antibacterial activity to ampicillin and chloramphenicol, and Compound 14 surpassing miconazole in antifungal potency [1]. The target compound's benzylsulfanyl moiety is structurally analogous to the active 3-thiol and 3-phenoxymethyl antimicrobial congeners, suggesting potential utility as an antimicrobial lead. Its 4-methoxyphenyl group further distinguishes it from the 4-chlorophenyl analog (Compound 14), potentially offering a differentiated spectrum of activity or resistance profile.

Antimicrobial MIC Sulfanyl Imidazotriazole Antibiotic Adjuvant

Differentiated pKa and Ionization Profile for Optimized Bioassay Conditions Versus 7-(4-Chlorophenyl) Analogs

The imidazotriazole scaffold contains basic nitrogen atoms at positions 4 and 7, with pKa1 values ranging from 2.74 to 5.00 across the series [1]. The target compound's 7-(4-methoxyphenyl) group, being electron-donating, is predicted to yield a higher pKa1 compared to the 7-(4-chlorophenyl) analog (Compound 3, pKa1 not explicitly tabulated but class trend evident), affecting the ionization state at physiological pH. This difference in basicity directly influences solubility, protein binding, and assay interference patterns, making the target compound preferable for assay systems requiring neutral or weakly basic species at pH 7.4.

pKa Prediction Ionization State Bioassay Design Imidazotriazole

Optimal Research and Industrial Application Scenarios for 3-(Benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole


Lead Optimization in Selective Anticancer Drug Discovery Programs

Utilize this compound as a privileged scaffold for developing selective anticancer agents. The established class profile demonstrates significant cytotoxicity against colon, uterus, and breast cancer cell lines (LS180, SiHa, T47D) while sparing normal fibroblasts [1]. The 3-benzylsulfanyl group is critical for enhancing DNA intercalation potential, as shown by the comet assay data on a closely related analog (Compound 7 at 29.3 µM led to DNA strand breakage) [1]. Prioritize this over 3-unsubstituted or 3-methylthio analogs for programs targeting DNA-damage pathways.

Lipophilicity-Driven Structure-Activity Relationship (SAR) Investigations

Deploy this compound to systematically map lipophilicity-activity relationships. The reversed-phase HPLC data from the Sztanke series confirms that introducing a bulky 3-substituent (like benzylsulfanyl) can increase log kW by more than 2-3 units compared to 3-unsubstituted derivatives, correlating with a 100- to 1000-fold increase in partition coefficient [1]. This compound serves as an ideal probe to study the impact of enhanced passive permeability on intracellular target engagement and cytotoxicity, providing a clear advantage over more polar alternatives.

Novel Antimicrobial Scaffold Exploration Against Drug-Resistant Pathogens

Employ this compound in antimicrobial screening campaigns, given that structural congeners (Compounds 13 and 14) exhibited MIC values between 30.9 and 44.0 µM, with Compound 13 outperforming ampicillin and chloramphenicol, and Compound 14 surpassing miconazole [1]. The target compound's unique 7-(4-methoxyphenyl) group differentiates it from the 7-(4-chlorophenyl) analog (Compound 14), potentially offering a distinct resistance profile or spectrum of activity, making it a strategic choice for hit expansion against multi-drug resistant strains.

Ionization and Solubility Optimization in Aqueous Bioassay Systems

Select this compound for bioassay development requiring fine-tuned ionization states. The electron-donating 4-methoxyphenyl substituent raises the pKa1 of the imidazotriazole nitrogen relative to the 4-chlorophenyl analog, shifting the ionization equilibrium and improving solubility at physiological pH (7.4) [1]. This property reduces non-specific binding and assay interference, making it superior to the 7-(4-chlorophenyl) derivative for high-throughput screening formats where consistent compound behavior is paramount.

Quote Request

Request a Quote for 3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.